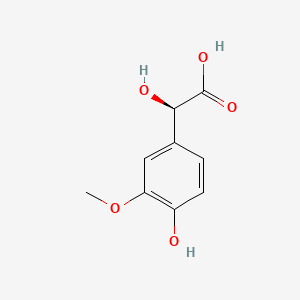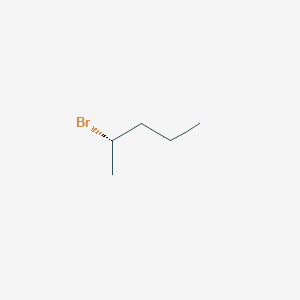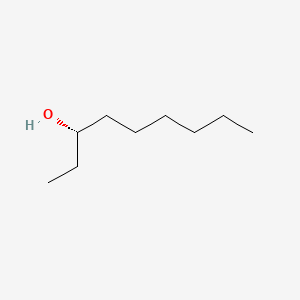
(1S)-2,2,2-trifluoro-1-methoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-methoxyethanol is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a hydroxyl group attached to a chiral carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-methoxyethanol typically involves the reaction of trifluoroacetaldehyde with methanol in the presence of a suitable catalyst. The reaction conditions often include low temperatures and controlled pH to ensure the selective formation of the desired product. Another method involves the reduction of trifluoroacetaldehyde dimethyl acetal using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-methoxyethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoroacetaldehyde, trifluoroethanol, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-methoxyethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-methoxyethanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trifluoroethanol: Lacks the methoxy group, making it less versatile in certain reactions.
1,1,1-trifluoro-2-propanol: Has a different substitution pattern, affecting its chemical properties.
2,2,2-trifluoro-1-ethoxyethanol: Contains an ethoxy group instead of a methoxy group, altering its reactivity.
Uniqueness
(1S)-2,2,2-trifluoro-1-methoxyethanol is unique due to its combination of trifluoromethyl, methoxy, and hydroxyl groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
(1S)-2,2,2-trifluoro-1-methoxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTBCUWZAVMAQV-REOHCLBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)

![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)





![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)





